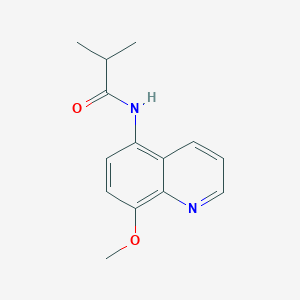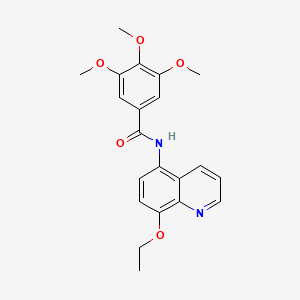
2-(4-chloro-3-methylphenoxy)-N-quinolin-8-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- is a chemical compound with the following structural formula:
- It belongs to the class of acetohydrazides and features a quinoline ring system.
- This compound has attracted attention due to its potential as an anticancer agent.
2-(4-chloro-3-methylphenoxy)-N-quinolin-8-ylacetamide: C19H15ClNO2
.Méthodes De Préparation
- The synthetic route for this compound involves the reaction of 2-(4-chloro-3-methylphenoxy)acetic acid with quinoline-8-carbohydrazide.
- The reaction proceeds under mild conditions, typically in a solvent like ethanol or dimethyl sulfoxide (DMSO).
- The industrial production methods may vary, but the key steps involve condensation and subsequent cyclization.
Analyse Des Réactions Chimiques
Reactions: The compound can undergo various reactions, including
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions, but they may include derivatives with modified functional groups.
Applications De Recherche Scientifique
Chemistry: This compound serves as a valuable intermediate for the synthesis of other bioactive molecules.
Biology: Researchers explore its effects on cell growth, apoptosis, and gene expression.
Medicine: Investigations focus on its potential as an anticancer drug.
Industry: It may find applications in pharmaceuticals or agrochemicals.
Mécanisme D'action
- The compound likely exerts its effects through interactions with cellular targets.
Molecular Targets: These could include enzymes, receptors, or signaling pathways.
Pathways Involved: Further studies are needed to elucidate the precise mechanisms.
Comparaison Avec Des Composés Similaires
Uniqueness: Its combination of the quinoline and acetohydrazide moieties sets it apart.
Similar Compounds: While there are no direct analogs, related compounds with similar structural features include other quinoline derivatives and acetohydrazides.
Remember that this compound’s potential applications and mechanisms are still subjects of ongoing research
For additional references, you can explore the following sources:
Propriétés
Formule moléculaire |
C18H15ClN2O2 |
|---|---|
Poids moléculaire |
326.8 g/mol |
Nom IUPAC |
2-(4-chloro-3-methylphenoxy)-N-quinolin-8-ylacetamide |
InChI |
InChI=1S/C18H15ClN2O2/c1-12-10-14(7-8-15(12)19)23-11-17(22)21-16-6-2-4-13-5-3-9-20-18(13)16/h2-10H,11H2,1H3,(H,21,22) |
Clé InChI |
QLUMSWSJQPVUMX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=CC3=C2N=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-Ethylphenyl)-4-[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide](/img/structure/B11335645.png)
![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11335649.png)
![2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B11335656.png)
![2-(4-chlorophenoxy)-1-{4-[7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}ethanone](/img/structure/B11335664.png)
![N-(3-chlorophenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11335672.png)
![ethyl 2-({[5-methyl-1-(3-phenyl-2,1-benzisoxazol-5-yl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B11335689.png)
![N-(4-methoxyphenyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11335701.png)
![(2E)-3-(2-chlorophenyl)-N-(5,7-diphenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)prop-2-enamide](/img/structure/B11335706.png)
![N-cyclohexyl-2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11335713.png)
![N-(3-chloro-4-methylphenyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11335716.png)
![N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3-methoxybenzamide](/img/structure/B11335721.png)


![2-(benzylsulfanyl)-5-[(4-chlorophenyl)sulfanyl]-N-(1,3-thiazol-2-yl)pyrimidine-4-carboxamide](/img/structure/B11335742.png)
